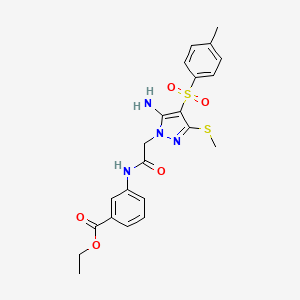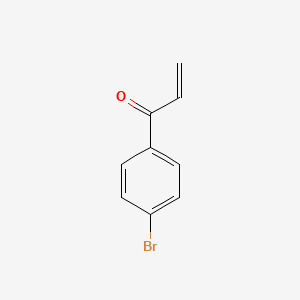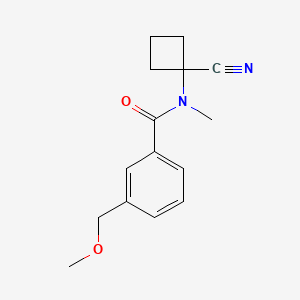![molecular formula C11H10ClNO2S B2439496 2-Cloro-5-[(4-metoxifenoxi)metil]-1,3-tiazol CAS No. 339018-20-1](/img/structure/B2439496.png)
2-Cloro-5-[(4-metoxifenoxi)metil]-1,3-tiazol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Metodología Sintética
La síntesis de CCMT implica la reacción de 3-cloropropeno con gas cloro (o un compuesto generador de cloro como el cloruro de sulfurílico) en cloroformo. La reacción requiere un exceso de gas cloro y produce un producto crudo con una pureza moderada. La destilación adicional mejora la pureza, pero el rendimiento general sigue siendo modesto.
Para obtener información más detallada, puede consultar la entrada de ChemicalBook sobre 2-CHLORO-5-[(4-METHOXYPHENOXY)METHYL]-1,3-THIAZOLE . Los investigadores continúan explorando sus aplicaciones, lo que lo convierte en un compuesto fascinante en la investigación científica. Si tiene alguna otra pregunta o necesita detalles adicionales, ¡no dude en preguntar!
Mecanismo De Acción
2C5M1T is a synthetic organic compound that is used in a variety of scientific research applications. Its mechanism of action is not fully understood, but it is believed to act as a reagent in the synthesis of various organic compounds. It is also believed to act as a catalyst in the synthesis of a variety of polymers, as well as a variety of organic semiconductors.
Biochemical and Physiological Effects
2C5M1T is a synthetic organic compound that is used in a variety of scientific research applications. Its biochemical and physiological effects are not fully understood. However, it is believed to act as a reagent in the synthesis of various organic compounds and as a catalyst in the synthesis of a variety of polymers, as well as a variety of organic semiconductors. It is also believed to have antioxidant and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2C5M1T has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of using 2C5M1T is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, it is soluble in water and alcohol, which makes it easy to use in a variety of laboratory experiments. However, it is also important to note that 2C5M1T is a synthetic organic compound and may be toxic if not handled properly.
Direcciones Futuras
There are a number of potential future directions for the use of 2C5M1T in scientific research. One potential direction is the use of 2C5M1T as a catalyst in the synthesis of polymers and organic semiconductors. Additionally, 2C5M1T could be used in the synthesis of pharmaceuticals and dyes, as well as in the production of organic semiconductors. Furthermore, further research could be conducted to further understand the biochemical and physiological effects of 2C5M1T and its potential applications in the medical field.
Métodos De Síntesis
2C5M1T is synthesized via a multi-step synthesis process. The first step involves the reaction of 4-methoxybenzaldehyde with thiourea in the presence of a base, such as sodium hydroxide, to produce thiourea-4-methoxybenzaldehyde. This product is then reacted with chloroacetic acid in the presence of a base, such as potassium hydroxide, to produce 2C5M1T.
Propiedades
IUPAC Name |
2-chloro-5-[(4-methoxyphenoxy)methyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2S/c1-14-8-2-4-9(5-3-8)15-7-10-6-13-11(12)16-10/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWVKEKMHJNPLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=CN=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-methylphenyl)-3-[4-(trifluoromethyl)phenyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2439413.png)


![2-hydroxy-N-(3-methoxyphenethyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2439418.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2439419.png)
![Tert-butyl 4-[2-amino-2-(3-fluorophenyl)ethyl]piperidine-1-carboxylate](/img/structure/B2439420.png)
![Methyl 2-[1-(thiophene-2-carbonyl)piperidin-4-yl]acetate](/img/structure/B2439422.png)
![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3-fluorophenyl)oxalamide](/img/structure/B2439426.png)
![N'-[3-(trifluoromethyl)benzylidene]-2-thiophenecarbohydrazide](/img/structure/B2439428.png)




